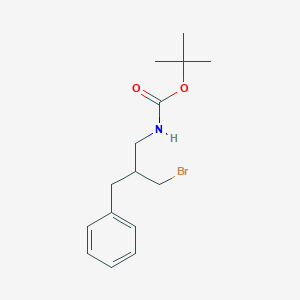

Tert-butyl N-(2-benzyl-3-bromopropyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

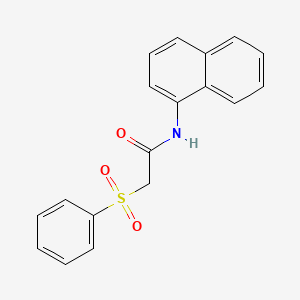

Tert-butyl N-(2-benzyl-3-bromopropyl)carbamate, commonly known as Br-Cbz, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. Br-Cbz is a carbamate derivative that is widely used as a protecting group in peptide synthesis.

Applications De Recherche Scientifique

Synthesis and Reactivity : Tert-butyl carbamate derivatives, such as Tert-butyl N-(2-benzyl-3-bromopropyl)carbamate, are studied for their potential in chemical synthesis. For instance, they can undergo metalation and react with electrophiles efficiently, as demonstrated in the metalation and alkylation of silicon and nitrogen (Sieburth, Somers, & O'hare, 1996). This chemical reactivity is crucial for the development of new synthetic routes in organic chemistry.

Enantioselective Synthesis : These compounds are also used in the enantioselective synthesis of amino acid derivatives, such as 2-substituted 3-aminopropanoic acid derivatives (Arvanitis et al., 1998). This application is significant in pharmaceutical research for the production of chiral compounds.

Structural Studies and Hydrogen Bond Analysis : Research has been conducted on carbamate derivatives, including structural characterization and analysis of molecular interactions. Studies have explored how hydrogen bonds and molecular electrostatic potential contribute to the crystallization and molecular architecture of such compounds (Das et al., 2016). This research is vital for understanding molecular structures and interactions in material science.

Deprotection in Organic Synthesis : Tert-butyl carbamates play a role in the deprotection of other organic compounds. For example, aqueous phosphoric acid has been used for the deprotection of tert-butyl carbamates, esters, and ethers, showing their relevance in synthetic organic chemistry (Li et al., 2006).

Development of Antioxidants : These compounds have been involved in the synthesis of new antioxidants. For instance, new antioxidants with hindered phenol groups and higher molecular weight have been synthesized using derivatives of tert-butyl carbamate (Pan, Liu, & Lau, 1998). This research is important for materials science, especially in the development of materials with enhanced stability.

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Orientations Futures

The potential future directions for Tert-butyl N-(2-benzyl-3-bromopropyl)carbamate could involve its use in the synthesis of various pharmaceutical and biologically active compounds. Its role as an alkylating reagent suggests that it could be used in the development of new synthetic methodologies and in the synthesis of novel compounds with potential biological activity .

Mécanisme D'action

Target of Action

Tert-butyl N-(2-benzyl-3-bromopropyl)carbamate, also known as 3-(Boc-amino)propyl bromide, is primarily used as an alkylating reagent . It is involved in the synthesis of various compounds, including benzydamine analogs, which act as activators for soluble guanylate cyclase , and N-substituted chromenotriazolopyrimidine, a human murine double minute 2 (MDM2) inhibitor .

Mode of Action

The compound acts as a cross-linking reagent . It participates in free radical reactions, where it loses a bromo atom, leaving behind a succinimidyl radical . This radical then removes a hydrogen atom from the target molecule, forming succinimide . The resulting free radical on the target molecule can then react with NBS to form the brominated product .

Biochemical Pathways

The compound is involved in the synthesis of benzydamine analogs, which activate the soluble guanylate cyclase pathway . It is also used in the synthesis of N-substituted chromenotriazolopyrimidine, an inhibitor of the MDM2 pathway . Additionally, it is used in the post-polymerization quaternization of polymers, leading to the synthesis of functional cationic polymers and antimicrobial agents .

Pharmacokinetics

It is known that the compound is stable at temperatures between 2-8°c .

Result of Action

The compound’s primary action results in the formation of new compounds through alkylation . For instance, it can lead to the formation of benzydamine analogs, which can activate soluble guanylate cyclase . It can also result in the formation of N-substituted chromenotriazolopyrimidine, an inhibitor of MDM2 .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature. It is stable at temperatures between 2-8°C . .

Propriétés

IUPAC Name |

tert-butyl N-(2-benzyl-3-bromopropyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BrNO2/c1-15(2,3)19-14(18)17-11-13(10-16)9-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYQDLRYQNNISQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-dimethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3014192.png)

![N-(4-bromophenyl)-2-[7-(4-ethoxyphenyl)-3,8-dioxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B3014195.png)

![1-(4-chloro-2-methylphenyl)-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3014202.png)

![3-(((6-Fluorobenzo[d]thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B3014203.png)

![5-oxo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-(p-tolyl)pyrrolidine-3-carboxamide](/img/structure/B3014207.png)

![(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(o-tolyl)methanone](/img/structure/B3014209.png)

![1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,5-dimethylpiperidine](/img/structure/B3014210.png)

![[2-[(3-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone](/img/structure/B3014211.png)

![N-[[1-(2,4-Dimethylphenyl)cyclopropyl]methyl]prop-2-enamide](/img/structure/B3014212.png)